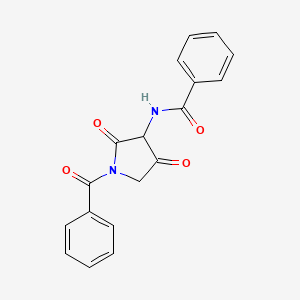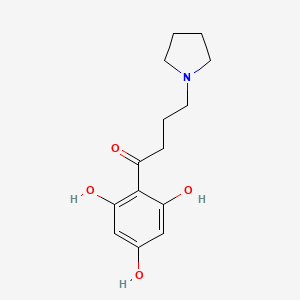
2',4',6'-Trihydroxy-4-(pyrrolidin-1-yl)butyrophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,4’,6’-Trihydroxy-4-(pyrrolidin-1-yl)butyrophenone is a chemical compound with the molecular formula C14H19NO4 It is characterized by the presence of three hydroxyl groups and a pyrrolidine ring attached to a butyrophenone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’,6’-Trihydroxy-4-(pyrrolidin-1-yl)butyrophenone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4,6-trihydroxybenzaldehyde and pyrrolidine.
Condensation Reaction: The aldehyde group of 2,4,6-trihydroxybenzaldehyde undergoes a condensation reaction with pyrrolidine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced to form the final product, 2’,4’,6’-Trihydroxy-4-(pyrrolidin-1-yl)butyrophenone.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
2’,4’,6’-Trihydroxy-4-(pyrrolidin-1-yl)butyrophenone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted phenolic compounds.
Applications De Recherche Scientifique
2’,4’,6’-Trihydroxy-4-(pyrrolidin-1-yl)butyrophenone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2’,4’,6’-Trihydroxy-4-(pyrrolidin-1-yl)butyrophenone involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with target proteins, affecting their activity. The pyrrolidine ring can also interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2’,4’,6’-Trihydroxyacetophenone: Similar structure but lacks the pyrrolidine ring.
4-Hydroxy-4-(pyrrolidin-1-yl)butyrophenone: Similar structure but lacks the additional hydroxyl groups.
Uniqueness
2’,4’,6’-Trihydroxy-4-(pyrrolidin-1-yl)butyrophenone is unique due to the combination of three hydroxyl groups and a pyrrolidine ring. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
70585-60-3 |
|---|---|
Formule moléculaire |
C14H19NO4 |
Poids moléculaire |
265.30 g/mol |
Nom IUPAC |
4-pyrrolidin-1-yl-1-(2,4,6-trihydroxyphenyl)butan-1-one |
InChI |
InChI=1S/C14H19NO4/c16-10-8-12(18)14(13(19)9-10)11(17)4-3-7-15-5-1-2-6-15/h8-9,16,18-19H,1-7H2 |
Clé InChI |
BAWROKQOTBLQSB-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CCCC(=O)C2=C(C=C(C=C2O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




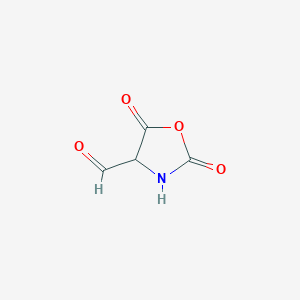
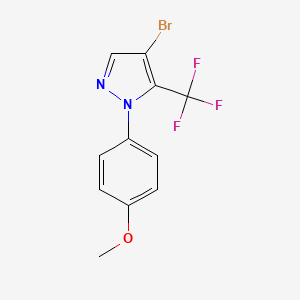


![2-Methyl-4H-benzo[4,5]imidazo[1,2-b]pyrazol-3-amine](/img/structure/B12886506.png)
![[1,2-Bis[[3-(trifluoromethyl)phenyl]imino]acenaphthene](chloro)(methyl)palladium](/img/structure/B12886511.png)
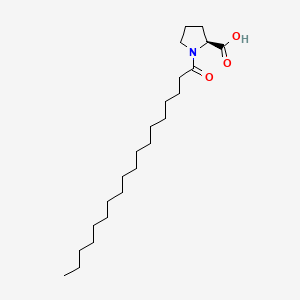


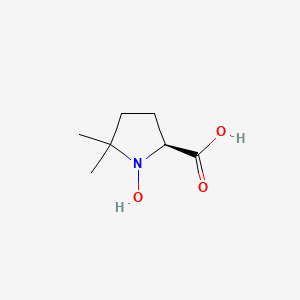
![4-((1H-Benzo[d]imidazol-2-yl)methyl)isoxazole](/img/structure/B12886534.png)
